5-(6-mercapto-9H-purin-9-yl)pentanoic acid
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Overview
Description
5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid is a compound belonging to the class of purines, which are imidazopyrimidines consisting of purine and its substituted derivatives . This compound is characterized by the presence of a sulfanylidene group attached to the purine ring, making it a unique derivative of purine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid typically involves the reaction of a purine derivative with a pentanoic acid derivative under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. The exact synthetic route and conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The compound can undergo substitution reactions where the sulfanylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-amino-9-pentyl-3H-purine-6-thione
- 3,7-dihydropurine-6-thione
- 4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid .
Uniqueness
5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid is unique due to its specific structural features, such as the sulfanylidene group attached to the purine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
3342-88-9 |
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Molecular Formula |
C10H12N4O2S |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
5-(6-sulfanylidene-3H-purin-9-yl)pentanoic acid |
InChI |
InChI=1S/C10H12N4O2S/c15-7(16)3-1-2-4-14-6-13-8-9(14)11-5-12-10(8)17/h5-6H,1-4H2,(H,15,16)(H,11,12,17) |
InChI Key |
HESBYUPLTBYGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)CCCCC(=O)O |
Origin of Product |
United States |
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